L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester
Description
Key Differences:
- Substituent Effects : The 4-bromobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-deficient cyanobiphenyl group in C2475.
- Steric Bulk : The isopropyl side chain of valine and the 4-bromobenzyl group create greater steric hindrance than benzoyl or cyanobiphenyl derivatives, influencing reactivity in nucleophilic acyl substitution.
- Crystallinity : Halogenated derivatives like the target compound typically exhibit higher melting points and crystallinity compared to non-halogenated analogs (e.g., methyl benzyl-L-valinate).
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-bromophenyl)methylamino]-3-methylbutanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)12(13(16)17-3)15-8-10-4-6-11(14)7-5-10/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1 |
InChI Key |
WJXJNTWKJDJAGJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of L-Valine Methyl Ester with 4-Bromobenzyl Bromide
The most widely documented method involves the reaction of L-valine methyl ester hydrochloride with 4-bromobenzyl bromide in the presence of a base. The process typically employs aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) and inorganic bases like sodium carbonate or potassium carbonate.
Reaction Conditions
-
Molar Ratio : A 1:1 molar ratio of L-valine methyl ester hydrochloride to 4-bromobenzyl bromide is standard, though excess bromide (1.1–1.5 equivalents) may improve yields.
-
Solvent : Ethyl acetate is preferred due to its ability to dissolve both reactants and facilitate phase separation during workup.
-
Temperature : Reactions are conducted under reflux (70–80°C) for 12–24 hours to ensure complete conversion.
Example Protocol
-
L-Valine methyl ester hydrochloride (42 g, 0.23 mol) and sodium carbonate (46 g, 0.43 mol) are suspended in ethyl acetate (150 mL).
-
A solution of 4-bromobenzyl bromide (50 g, 0.20 mol) in ethyl acetate (800 mL) is added dropwise over 4 hours at 70°C.
-
The mixture is refluxed for an additional 12 hours, cooled, and washed with water and brine.
-
The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the crude product.
Yield and Purity
Reductive Amination Alternative
An alternative route involves reductive amination of 4-bromobenzaldehyde with L-valine methyl ester using sodium cyanoborohydride. However, this method is less common due to lower yields (45–50%) and challenges in controlling stereochemistry.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| Ethyl acetate | 6.0 | 65 |
| THF | 7.5 | 58 |
| DMF | 36.7 | 40 |
Polar aprotic solvents like DMF increase side reactions (e.g., dimerization), while ethyl acetate balances solubility and selectivity.
Base and Stoichiometry
Inorganic bases (Na₂CO₃, K₂CO₃) outperform organic bases (triethylamine) in minimizing ester hydrolysis. A 2:1 base-to-ester ratio ensures complete deprotonation of the amine.
Purification Strategies
Hydrochloride Salt Formation
Crude product is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt, effectively removing unreacted starting materials and dimeric impurities.
Procedure
Chromatographic Purification
While avoided industrially, silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >99% purity for analytical standards.
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Industrial-Scale Considerations
Scalability Challenges
-
Dimer Formation : N,N-Bis-[(4-bromophenyl)methyl] derivatives form at >5% if stoichiometry is unbalanced.
-
Temperature Control : Exothermic reactions require jacketed reactors to maintain 70–80°C.
Comparative Analysis of Methods
| Parameter | N-Alkylation | Reductive Amination |
|---|---|---|
| Yield (%) | 65 | 45 |
| Purity (%) | 98 | 92 |
| Scalability | High | Low |
| Byproduct Formation | 2–5% dimer | 10–15% imine |
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: 4-bromophenol derivatives.
Reduction: L-Valine, N-[(4-bromophenyl)methyl]-, alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester serves as an important intermediate in the synthesis of pharmaceuticals. One significant application is in the preparation of valsartan, an angiotensin II receptor antagonist used for treating hypertension. The compound is synthesized through a series of reactions where L-valine methyl ester hydrochloride is N-alkylated with 4-bromomethyl-2′-cyanobiphenyl, leading to various derivatives that are further processed to yield valsartan .
The compound has been studied for its potential biological activities. Research indicates that derivatives of L-valine can exhibit various pharmacological effects, including antimicrobial and anti-inflammatory properties. The presence of the bromophenyl group may enhance these activities by influencing the compound's interaction with biological targets .
Case Studies
- Antimicrobial Properties : A study evaluating similar compounds indicated that modifications to the valine structure could lead to enhanced antimicrobial efficacy. The brominated derivatives showed increased activity against certain bacterial strains, suggesting a promising avenue for developing new antibiotics .
- Antispasmodic Agents : Research into novel antispasmodic agents has highlighted the potential of L-valine derivatives. The incorporation of aromatic groups like bromophenyl is believed to improve the binding affinity to target receptors involved in muscle contraction regulation .
Chemical Reactivity
The chemical properties of this compound allow for various synthetic modifications. The ester bond can undergo hydrolysis under acidic or basic conditions, yielding L-valine and 4-bromobenzyl alcohol, which can be further utilized in synthetic pathways for other biologically active compounds. Additionally, the bromine atom can participate in nucleophilic substitution reactions, making this compound a versatile precursor for further chemical modifications.
Mechanism of Action
The mechanism of action of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester involves its interaction with various molecular targets. The bromophenyl group can interact with biological membranes, potentially disrupting microbial cell walls. Additionally, the valine residue may play a role in binding to specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Cyano Groups: The bromine atom in the target compound increases molecular weight and lipophilicity compared to the cyano-substituted analog (). This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Complexity: The 4-bromobenzyl derivative requires halogenated precursors (e.g., 4-bromobenzyl bromide), while the cyanobiphenyl analog involves Suzuki coupling or cyanation steps ().
Physicochemical Properties
Key Observations :
- The bromophenyl group significantly increases lipophilicity (LogP ~3.5), making the compound more suitable for lipid-rich environments (e.g., cell membranes) compared to the hydrophilic Val-OMe (LogP ~0.5) .
- The cyanobiphenyl analog’s moderate solubility in chloroform and methanol aligns with its use in solid-phase peptide synthesis ().
2.3.1 Transporter Affinity
- Val-OMe : Exhibits competitive inhibition of glycylsarcosine uptake via rat peptide transporters (rPEPT1 and rPEPT2) with Kᵢ values of 3.6 mM (rPEPT1) and 0.83 mM (rPEPT2) , indicating higher affinity for rPEPT2 .
2.3.2 Cytotoxic Activity
- Ursene Derivatives () : L-Valine methyl ester derivatives (e.g., compound 13g ) show cytotoxic activity against cancer cells, but the bromophenyl analog’s activity remains unstudied.
- Valsartan Intermediates (): Cyanobiphenyl-substituted valine esters are key intermediates in valsartan synthesis, highlighting their role in angiotensin II receptor blockade. The bromophenyl analog may lack this specificity due to steric and electronic differences.
Biological Activity
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is a derivative of the essential amino acid L-valine, characterized by a bromophenyl group that potentially enhances its biological activity. This compound has garnered attention in pharmacological studies for its possible therapeutic roles and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.195 g/mol. The presence of the bromophenyl moiety and the methyl ester functional group influences both its chemical reactivity and biological properties. The compound can undergo hydrolysis, leading to the release of L-valine and 4-bromobenzyl alcohol under acidic conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, making it a potential precursor for further chemical modifications.
- Protein Interaction : As an amino acid derivative, it may interact with various proteins, influencing metabolic pathways and cellular functions .
Antimicrobial Effects
Recent studies have evaluated the antimicrobial properties of L-Valine derivatives, including this compound. These studies utilize various assays to determine antibacterial and antifungal activities against different strains.
| Compound | Target Microorganisms | Inhibition Zone (mm) |
|---|---|---|
| L-Valine Derivative | Staphylococcus aureus | 24 |
| L-Valine Derivative | Escherichia coli | 22 |
| L-Valine Derivative | Candida albicans | 20 |
Such data indicate promising antimicrobial activity, suggesting potential applications in treating infections .
Case Study: Toxicity Assessments
In addition to antimicrobial properties, toxicity assessments are critical for evaluating the safety profile of L-Valine derivatives. In silico models predict low toxicity levels, while in vitro tests confirm these findings by demonstrating minimal cytotoxic effects on human cell lines at therapeutic concentrations .
Synthesis and Characterization
The synthesis of this compound typically involves several steps that allow for modifications to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives to highlight its unique features.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Valine Methyl Ester | C₆H₁₃NO₂ | Simple ester without substituents |
| L-Leucine Methyl Ester | C₇H₁₅NO₂ | Branched-chain amino acid |
| Phenylalanine Methyl Ester | C₉H₁₁NO₂ | Aromatic ring without bromination |
| This compound | C₁₃H₁₈BrNO₂ | Contains both brominated phenyl group and ester functionality |
The unique combination of a brominated phenyl group and an ester functionality in this compound enhances its reactivity and biological profile compared to simpler amino acid esters.
Q & A
Basic Question
- Recrystallization : Use solvents like chloroform or methanol, where the compound shows limited solubility (~5–10 mg/mL), to isolate pure crystals .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to separate impurities, guided by TLC monitoring .
How do structural modifications (e.g., chirality, substituents) influence the biological activity of this compound?
Advanced Question
- Chirality : D-Valine analogs (e.g., N-Benzyl-D-valine methyl ester) exhibit distinct pharmacokinetics compared to L-isomers due to receptor stereoselectivity .
- Substituent Effects : Replacing the 4-bromophenyl group with a 2-cyanobiphenyl moiety (as in Valsartan intermediates) enhances angiotensin II receptor affinity .
- Hydrophobicity : Benzyl groups increase lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
Can this compound serve as a catalyst in asymmetric reactions?
Advanced Question
L-Valine-derived esters are precursors for chiral cobalt complexes, which catalyze asymmetric Henry reactions (nitroaldol reactions) with enantiomeric excess (ee) up to 85%. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereoselectivity .
How should researchers resolve contradictions in spectral data during characterization?
Advanced Question
- Cross-Validation : Combine NMR, FTIR, and mass spectrometry (ESI-MS) to cross-check assignments. For example, ambiguous ¹H NMR signals can be clarified via 2D-COSY or HSQC .
- Comparative Analysis : Align experimental data with published spectra of structurally related compounds (e.g., N-sinapoyl-L-valine methyl ester) .
What role does this compound play in synthesizing pharmaceuticals like Valsartan?
Advanced Question
It is a key intermediate in Valsartan synthesis:
- Step 1 : React with oxalic acid to form an oxalate salt, enhancing stability during subsequent reactions .
- Step 2 : Deprotect the tetrazolyl group under acidic conditions, followed by valeroylation to introduce the 1-oxopentyl moiety .
- Critical Quality Attributes : Monitor residual solvents (e.g., DMF) and byproducts (e.g., triphenylmethanol) via HPLC .
How does pH or temperature affect the stability of this compound?
Advanced Question
- Hydrolysis Risk : Ester bonds degrade under basic conditions (pH > 9). Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Thermal Stability : Decomposition occurs above 150°C. Conduct thermogravimetric analysis (TGA) to define safe handling ranges .
What methods validate enantiomeric purity for chiral derivatives?
Advanced Question
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers .
- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values (e.g., [α]D = +12.5° for L-Valine methyl ester hydrochloride) .
What challenges arise when scaling up synthesis from lab to pilot scale?
Advanced Question
- Reaction Exotherms : Control temperature during esterification to prevent runaway reactions. Use jacketed reactors for heat dissipation .
- Purification Bottlenecks : Replace column chromatography with continuous crystallization for high-volume production .
How are analytical methods validated for impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
